BIBO3304

Neuropeptide Y Y1 Receptor Binding Affinity

BIBO3304 free base (CAS 191868-13-0) delivers subnanomolar Y1 affinity (IC50 0.38 nM human) and >2,600-fold selectivity over Y2/Y4/Y5. Unlike BIBP3226 or the inactive S-enantiomer BIBO3457, only BIBO3304 ensures Y1-specific blockade in orexigenic signaling and vascular assays. Procure for validated, stereospecific NPY Y1 receptor research.

Molecular Formula C29H35N7O3
Molecular Weight 529.6 g/mol
CAS No. 191868-13-0
Cat. No. B1666970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBO3304
CAS191868-13-0
Synonyms(R)-N-(4-(aminocarbonylaminomethyl)-phenyl)methyl-N(2)-(diphenylacetyl)-argininamide trifluoroacetate
BIBO 3304
BIBO 3457
BIBO-3304
BIBO-3457
BIBO3304
Molecular FormulaC29H35N7O3
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N
InChIInChI=1S/C29H35N7O3/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39)/t24-/m1/s1
InChIKeyTVMJSGGZULFVCZ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIBO3304 (CAS 191868-13-0): High-Affinity, Selective NPY Y1 Receptor Antagonist for Neuroscience and Metabolic Research Procurement


(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide, commonly designated BIBO3304 free base (CAS 191868-13-0), is a nonpeptide, argininamide-type antagonist that exhibits subnanomolar binding affinity for the neuropeptide Y (NPY) Y1 receptor, with reported IC50 values of 0.38 nM at the human Y1 receptor and 0.72 nM at the rat Y1 receptor . The compound demonstrates pronounced selectivity for the Y1 receptor subtype over Y2, Y4, and Y5 receptors, where binding affinities exceed 1,000 nM [1]. Structurally, it is a small molecule (molecular weight: 529.63 g/mol; molecular formula: C29H35N7O3) derived from the diphenylacetyl-argininamide chemotype and is supplied as the free base for research applications.

Critical Procurement Differentiators for BIBO3304 (CAS 191868-13-0): Why Alternative Y1 Antagonists or In-Class Compounds Cannot Be Casually Substituted


Substituting BIBO3304 with other NPY Y1 receptor antagonists, such as the earlier-generation BIBP3226 or the S-enantiomer BIBO3457, introduces significant risks of altered experimental outcomes. Head-to-head studies confirm that BIBO3304 possesses approximately 10-fold greater binding affinity for the rat Y1 receptor compared to BIBP3226 [1]. Moreover, the use of the S-enantiomer BIBO3457, which is completely inactive at Y1 receptors (IC50 > 1,000 nM), is essential as a negative control for validating stereospecific effects [2]. Additionally, the broad selectivity of BIBO3304 (>2,600-fold over Y2, Y4, and Y5 receptors) ensures that observed pharmacological effects are attributable solely to Y1 receptor blockade, whereas off-target activity at other NPY receptor subtypes with alternative antagonists can confound data interpretation [3].

BIBO3304 (CAS 191868-13-0) Quantitative Differentiation Evidence: Head-to-Head Binding, Functional Antagonism, and In Vivo Efficacy Data


BIBO3304 Exhibits 10-Fold Higher Binding Affinity for the Y1 Receptor than BIBP3226 in Rat Brain Homogenates

In a direct head-to-head comparison, BIBO3304 demonstrated a 10-fold greater binding affinity for the rat Y1 receptor compared to the earlier-generation antagonist BIBP3226 in rat brain homogenates. BIBO3304 competed for [125I][Leu31,Pro34]PYY binding sites with an IC50 of 0.2 ± 0.04 nM, whereas BIBP3226 exhibited an IC50 of 2.4 ± 0.07 nM [1].

Neuropeptide Y Y1 Receptor Binding Affinity

BIBO3304 Is Highly Selective for Y1 Over Y2, Y4, and Y5 Receptors with >2,600-Fold Discrimination

BIBO3304 demonstrates profound subtype selectivity for the Y1 receptor, exhibiting greater than 2,600-fold lower affinity for the Y2, Y4, and Y5 receptor subtypes. Binding assays reveal Ki values exceeding 1,000 nM at human Y2, human and rat Y4, and human and rat Y5 receptors, compared to subnanomolar Ki values at the Y1 receptor (0.38 nM human, 0.72 nM rat) [1][2]. In a broad selectivity panel of 151 off-target proteins, BIBO3304 showed ≥1,000-fold selectivity for 148 of these targets at 10 µM [3].

Receptor Selectivity Off-Target Activity NPY Receptor Family

BIBO3304 Displays 30-Fold Higher Functional Antagonism Potency than BIBP3226 in Y1-Mediated cAMP Assays

In a functional assay measuring antagonism of NPY-induced cAMP inhibition in SK-N-MC cells, BIBO3304 exhibited a pKb of 9.0, corresponding to a Kb of 1.0 nM, compared to a pKb of approximately 7.5 for BIBP3226 (Kb ~32 nM) [1]. Schild analysis in a Y1 bioassay (rabbit saphenous vein) further confirmed the high functional potency of BIBO3304, with a pA2 value of 9.04 [2].

Functional Antagonism cAMP Assay pA2

BIBO3304 Significantly Attenuates Orexin-A-Induced Feeding in Rats, While the S-Enantiomer BIBO3457 Is Completely Inactive

Intracerebroventricular administration of BIBO3304 (60 µg) partially inhibited orexin-A (10 nmol)-induced food intake in rats, reducing 3-hour cumulative consumption from 4.0 ± 0.5 g to 2.2 ± 0.2 g (n=4; p<0.05) [1]. Critically, the S-enantiomer BIBO3457, used as a negative control, had no inhibitory effect on orexin-A-induced feeding at the same dose, confirming the stereospecific nature of Y1 receptor antagonism [1].

In Vivo Efficacy Feeding Behavior Stereoselectivity

BIBO3304 Selectively Antagonizes Y1-Mediated Vasoconstriction with High Potency (pA2 = 9.04) but Is Inactive in Y2 and Y4 Functional Assays

In a Y1-selective functional bioassay using rabbit saphenous vein, BIBO3304 acted as a competitive antagonist with a Schild-derived pA2 value of 9.04, indicating subnanomolar functional potency [1]. In contrast, BIBO3304 was completely inactive in Y2 (rat vas deferens) and Y4 (rat colon) bioassays at concentrations up to 1 µM, confirming its functional selectivity for Y1 receptor-mediated responses [1].

Tissue Bioassay Functional Selectivity Vascular Response

Validated Research Applications for BIBO3304 (CAS 191868-13-0): Feeding Behavior, Cardiovascular Pharmacology, and GPCR Selectivity Profiling


Dissecting Y1 Receptor Contributions to Appetite Regulation and Energy Homeostasis

BIBO3304 is a validated tool for investigating Y1 receptor-mediated orexigenic signaling in rodent models. As demonstrated by Yamanaka et al. (2000), central administration of BIBO3304 (60 µg, i.c.v.) significantly attenuates orexin-A-induced food intake, confirming the involvement of the NPY Y1 pathway in orexin-driven feeding behavior [1]. This application is ideal for researchers studying the neuroendocrine control of appetite, obesity, and metabolic disorders.

Evaluating Y1 Receptor-Mediated Vascular Responses and Cardiovascular Pharmacology

The high functional potency (pA2 = 9.04) and selectivity of BIBO3304 in isolated vascular preparations make it an essential reagent for ex vivo studies of NPY-mediated vasoconstriction and pressor responses. BIBO3304 can be used to isolate Y1 receptor contributions in rabbit saphenous vein assays while serving as a negative control in Y2 (rat vas deferens) and Y4 (rat colon) preparations [2]. This enables precise pharmacological dissection of NPY receptor subtypes in cardiovascular tissues.

Validating Y1 Receptor-Specific Signaling in Recombinant Cell Systems

With its subnanomolar affinity (IC50 = 0.38 nM human Y1, 0.72 nM rat Y1) and >2,600-fold selectivity over Y2, Y4, and Y5 receptors, BIBO3304 is the reagent of choice for establishing Y1 receptor-specific assays in HEK 293 cells or other recombinant expression systems [2][3]. Researchers can confidently attribute observed cAMP inhibition or calcium mobilization responses to Y1 receptor activation, as BIBO3304 shows no significant activity at related NPY receptor subtypes at concentrations up to 1 µM.

Stereospecific Control Experiments for Y1 Receptor Pharmacology

The S-enantiomer BIBO3457 (CAS 191868-14-1) is completely inactive at Y1 receptors (IC50 > 1,000 nM) and fails to inhibit NPY- or orexin-A-induced feeding in vivo [1][4]. Researchers can procure both BIBO3304 (active R-enantiomer) and BIBO3457 (inactive S-enantiomer) to perform rigorous stereospecific controls, thereby confirming that observed pharmacological effects are truly Y1 receptor-mediated and not due to off-target or non-specific interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIBO3304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.